1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
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Overview
Description
1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring substituted with an ethyl group, a methyl group, and a thiophene moiety.
Preparation Methods
The synthesis of 1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Thiophene Moiety: The thiophene moiety is attached via a nucleophilic substitution reaction, where the thiophene derivative reacts with the pyrazole-sulfonamide intermediate.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.
Scientific Research Applications
1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It binds to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-ETHYL-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds such as:
1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the thiophene moiety, resulting in different electronic and biological properties.
1-ETHYL-5-METHYL-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE: Contains a furan ring instead of thiophene, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazole, sulfonamide, and thiophene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-5-methyl-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-3-14-9(2)11(8-12-14)18(15,16)13-7-10-5-4-6-17-10/h4-6,8,13H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXIKXQCIZMRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NCC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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